3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that incorporates diverse structural elements, including a pyrazole ring and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step synthetic procedures. The key steps include:
Formation of the Pyrazole Ring: : Pyrazole rings are generally synthesized by the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: : This part of the molecule is often introduced through a nucleophilic substitution reaction, typically involving an amine and a suitable leaving group on the benzo[c][1,2,5]thiadiazole structure.
Final Amidation Step: : The carboxamide group is formed by reacting an amine with a carboxylic acid or its derivatives such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing yield and purity through controlled reaction conditions and the use of catalysts. Solvent selection and temperature control are crucial factors in scaling up the synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation reactions can modify the functional groups within the compound, potentially altering its activity or solubility.
Reduction: : Reduction can target the nitro group in the benzo[c][1,2,5]thiadiazole ring, converting it into an amine.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃, H₂O₂
Reduction Reagents: : LiAlH₄, NaBH₄, H₂/Pd-C
Substitution Reagents: : Various halogenating agents (e.g., NBS for bromination), organolithium reagents
Major Products Formed
The major products depend on the reagents and conditions used but typically include various substituted derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in organic synthesis, facilitating the construction of complex molecules for further research and development.
Biology
In biological research, it may serve as a probe or a biochemical tool to study specific molecular interactions within cells or tissues.
Medicine
Industry
In the industrial sector, this compound might be explored for its electronic properties, contributing to the development of new materials such as organic semiconductors.
Mechanism of Action
The compound's mechanism of action would be studied through its interaction with biological targets, which might include enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific application but could include inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-N-(2-pyridyl)pyrazole-4-carboxamide
N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3,5-dimethylpyrazole-4-carboxamide
N-(2-(1H-indazol-3-yl)ethyl)-3,5-dimethylpyrazole-4-carboxamide
Uniqueness
The unique combination of the pyrazole and benzo[c][1,2,5]thiadiazole moieties distinguishes 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide from other similar compounds, providing a unique profile of biological and chemical properties. This uniqueness can be leveraged in various research and industrial applications to explore new avenues of innovation.
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Properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-14(11(2)18-17-10)15(21)16-8-9-20-13-7-5-4-6-12(13)19(3)24(20,22)23/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOTZQKWBUSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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